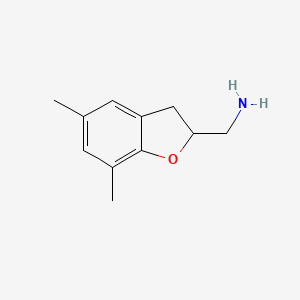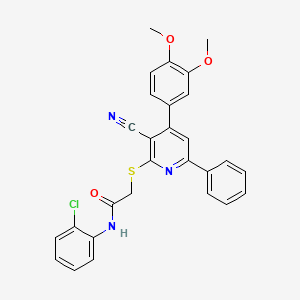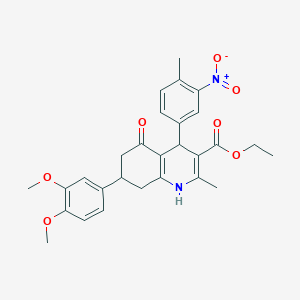![molecular formula C7H11NO2 B11769484 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B11769484.png)
3-Azabicyclo[3.2.0]heptane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[320]heptane-6-carboxylic acid is a bicyclic compound that features a nitrogen atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid typically involves a [2+2] photocycloaddition reaction. This process uses maleic anhydride and N-protected 3-pyrroline as starting materials. The reaction is sensitized and occurs under specific light conditions to form the bicyclic structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the photocycloaddition reaction to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, often reducing double bonds or other reactive sites.
Substitution: This reaction involves the replacement of one atom or group within the molecule with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.2.0]heptane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecular structures.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Due to its structural similarity to certain biologically active molecules, it is investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid: This compound shares a similar bicyclic structure but with a different ring size and nitrogen positioning.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another related compound with a different ring configuration and substitution pattern.
Uniqueness: 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid is unique due to its specific ring structure and the position of the nitrogen atom. This configuration can impart distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
3-azabicyclo[3.2.0]heptane-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-1-4-2-8-3-6(4)5/h4-6,8H,1-3H2,(H,9,10) |
Clave InChI |
NHZNEHGHXVHYFD-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC2C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid](/img/structure/B11769411.png)

![2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11769426.png)








